![molecular formula C26H23F3N4O5 B606276 (S)-1-((S)-2-hydroxy-2-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)phenyl)ethyl)piperidine-3-carboxylic acid CAS No. 1265321-86-5](/img/structure/B606276.png)
(S)-1-((S)-2-hydroxy-2-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)phenyl)ethyl)piperidine-3-carboxylic acid
Overview
Description
BMS-960 is a SlP agonist. Sphingosine-1 -phosphate (SlP) has been demonstrated to induce many cellular effects, including those that result in platelet aggregation, cell proliferation, cell morphology, tumor cell invasion, endothelial cell and leukocyte chemotaxis, endothelial cell in vitro angiogenesis, and lymphocyte trafficking. SlP receptors are therefore good targets for a wide variety of therapeutic applications such as tumor growth inhibition, vascular disease, and autoimmune diseases.
Scientific Research Applications
Synthesis and Optimization
- The compound, known as BMS-960, is a potent and selective isoxazole-containing S1P1 receptor agonist. A stereospecific scale-up synthesis has been developed for BMS-960, emphasizing an enzymatic reduction of α-bromoketone and regioselective and stereospecific epoxide ring-opening reaction. This improved process is vital for producing batches of BMS-960 for toxicological studies (Hou et al., 2017).
Pharmacological Studies
- A closely related compound, BMS-520, shares a similar profile as a potent and selective isoxazole-containing S1P1 receptor agonist. The synthesis of BMS-520 features a highly regioselective cycloaddition and chemo-selective hydrolysis of its regioisomers. This synthesis is crucial for the preparation of BMS-520 for preclinical toxicological studies (Hou et al., 2016).
Biological Activities
- Compounds with a 1,3,4-Oxadiazole structure, like the one , show significant biological activities. Various N-substituted derivatives of 1,3,4-oxadiazoles have been synthesized and tested for antibacterial properties, demonstrating moderate to high activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Molecular Docking and Enzyme Interactions
- Another study focused on synthesizing and screening 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides for their interaction with butyrylcholinesterase (BChE) enzyme. These compounds showed promise in molecular docking studies to find ligand-BChE binding affinity and ligand orientation in active sites of human BChE protein (Khalid et al., 2016).
properties
CAS RN |
1265321-86-5 |
---|---|
Product Name |
(S)-1-((S)-2-hydroxy-2-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)phenyl)ethyl)piperidine-3-carboxylic acid |
Molecular Formula |
C26H23F3N4O5 |
Molecular Weight |
528.4882 |
IUPAC Name |
(3S)-1-[(2S)-2-hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C26H23F3N4O5/c27-26(28,29)20-21(16-5-2-1-3-6-16)31-37-22(20)24-30-23(32-38-24)17-10-8-15(9-11-17)19(34)14-33-12-4-7-18(13-33)25(35)36/h1-3,5-6,8-11,18-19,34H,4,7,12-14H2,(H,35,36)/t18-,19+/m0/s1 |
InChI Key |
KEQLVIFRZVZQOA-RBUKOAKNSA-N |
SMILES |
C1CC(CN(C1)CC(C2=CC=C(C=C2)C3=NOC(=N3)C4=C(C(=NO4)C5=CC=CC=C5)C(F)(F)F)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BMS-960; BMS 960; BMS960. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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